molecular formula C19H20N4OS2 B2687215 (E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1105223-17-3

(E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2687215
CAS No.: 1105223-17-3
M. Wt: 384.52
InChI Key: RDMAZYVCASLDGZ-FNORWQNLSA-N
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Description

“(E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide” is a synthetic small molecule characterized by a benzothiazole core substituted with a 4-methylpiperazinyl group and an acrylamide-linked thiophene moiety. The (E)-configured acrylamide group enhances conformational stability, which may improve binding affinity to biological targets compared to (Z)-isomers.

Properties

IUPAC Name

(E)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS2/c1-22-8-10-23(11-9-22)19-21-16-6-4-14(13-17(16)26-19)20-18(24)7-5-15-3-2-12-25-15/h2-7,12-13H,8-11H2,1H3,(H,20,24)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMAZYVCASLDGZ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperazine and thiophene groups. Common reagents used in these reactions include thionyl chloride, piperazine, and thiophene-2-carboxaldehyde. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol, with catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

(E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability, while the thiophene ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on functional groups, biological activity, and synthesis strategies:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity Reference
(E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide (Target) Benzo[d]thiazole 4-Methylpiperazine, thiophene acrylamide Hypothesized kinase inhibition
(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (Compound 6t) Cinnamic amide Indazole, trimethoxyphenyl EP2 receptor antagonism
N-(2-chloro-6-methylphenyl)-2-(6-(4-(3-hydroxyethyl)piperazin-1-yl)-2-methylpyridin-4-ylamino)thiazole-5-carboxamide Thiazole-carboxamide Piperazine, hydroxyethyl, chlorophenyl Anticancer (patented)
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione Chlorobenzylidene, chlorophenyl Hydrogen-bonded supramolecular assembly

Key Findings :

Pharmacological Potential: The target compound’s benzothiazole and piperazine motifs are shared with patented anticancer agents (e.g., Example 5 in ), which inhibit kinase signaling. In contrast, Compound 6t (a cinnamic amide) targets EP2 receptors, highlighting divergent biological pathways influenced by acrylamide derivatives . The thiophene acrylamide in the target compound may enhance solubility compared to chlorophenyl-substituted analogs (e.g., ), though this requires experimental validation.

Synthetic Strategies :

  • The target compound’s synthesis likely follows methods similar to Compound 6t , where acryl benzamide intermediates are coupled with nucleophilic amines . Patent Example 4 also supports this approach for piperazine-containing analogs.
  • Supramolecular assembly observed in triazole-thione derivatives () underscores the importance of hydrogen bonding in crystallization, a factor that may influence the target compound’s bioavailability.

Structural Limitations :

  • Unlike the target compound, Compound 6t includes a trimethoxyphenyl group, which enhances metabolic stability but increases molecular weight (MW = 421.5 g/mol vs. target’s ~400 g/mol). This difference may affect pharmacokinetics .
  • The thiazole-carboxamide in incorporates a hydroxyethyl-piperazine group, suggesting that substituent flexibility (e.g., hydroxyethyl vs. methyl in the target) could modulate target selectivity.

Biological Activity

The compound (E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic molecule that has attracted attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 410.49 g/mol. The structure includes a benzo[d]thiazole ring, a piperazine moiety, and a thiophene group, which contribute to its unique biological activity.

Mechanisms of Biological Activity

Research has indicated that compounds containing benzothiazole and piperazine derivatives often exhibit significant biological activities, including:

  • Enzyme Inhibition : Many benzothiazole derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. For instance, related compounds have demonstrated IC50 values as low as 2.7 µM against AChE, suggesting strong inhibitory potential .
  • Anticancer Properties : Studies have suggested that similar compounds may possess anticancer activity by inducing apoptosis in cancer cells. The presence of the piperazine ring has been linked to enhanced interaction with various biological targets, potentially contributing to their anticancer effects .

In Vitro Studies

In vitro assays are critical for evaluating the biological activity of this compound. Research findings indicate:

Activity IC50 Value Reference
AChE Inhibition2.7 µM
Cytotoxicity against Cancer CellsVaries

Case Studies

  • Alzheimer's Disease Model : In a study focused on AChE inhibition, compounds similar to this compound were tested in an Alzheimer's disease model, showing promising results in reducing AChE activity and improving cognitive function in animal models .
  • Cancer Cell Lines : The compound was evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism was linked to apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the piperazine and thiophene groups can influence biological activity. For example:

  • Substituents on the thiophene ring can modulate lipophilicity and permeability.
  • Variations in the piperazine moiety may enhance binding affinity to target enzymes or receptors.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing (E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[d]thiazole core. Key steps include:

  • Coupling Reactions : Use Suzuki-Miyaura or Buchwald-Hartwig amination to introduce the 4-methylpiperazine group at the 2-position of benzo[d]thiazole .
  • Acrylamide Formation : React the intermediate with 3-(thiophen-2-yl)acryloyl chloride under basic conditions (e.g., triethylamine in DMF) at 0–5°C to prevent polymerization .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) to achieve >95% purity .
  • Critical Parameters : Control temperature (<10°C during acylation), anhydrous solvents, and inert atmosphere (N₂/Ar) to minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, acrylamide carbonyl at ~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern .
  • Purity Assessment :
  • HPLC-UV/ELSD : Use C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
  • Melting Point Analysis : Compare observed values (e.g., 180–185°C) with literature to assess crystallinity .

Advanced Research Questions

Q. How does the E-configuration of the acrylamide moiety influence bioactivity and target binding?

  • Methodological Answer :

  • Stereochemical Analysis : Compare E/Z isomers via NOESY NMR (absence of NOE between acrylamide α-H and thiophene protons confirms E-configuration) .
  • Biological Assays : Test isomers in kinase inhibition assays (e.g., EGFR T790M/L858R). The E-isomer typically shows 10–50x higher activity due to optimal spatial alignment with ATP-binding pockets .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 2ITO) to quantify hydrogen bonding (e.g., acrylamide NH with Met793) and π-π stacking (thiophene with Phe723) .

Q. How can researchers resolve contradictions between in vitro and cellular assay data for this compound?

  • Methodological Answer :

  • Address Permeability Issues :
  • LogP Measurement : Determine octanol/water partition coefficient (e.g., LogP ~2.5 via shake-flask method). Low LogP (<3) may limit cell membrane penetration .
  • P-gp Efflux Assay : Use Caco-2 cells to assess efflux ratios (ER >3 indicates P-gp-mediated resistance) .
  • Metabolic Stability :
  • Microsomal Incubation : Test hepatic clearance (e.g., human liver microsomes + NADPH) to identify rapid degradation (t₁/₂ <15 min suggests CYP3A4 liability) .
  • Orthogonal Cellular Models : Compare 2D monolayer vs. 3D spheroid assays to evaluate hypoxia/stroma-mediated resistance .

Q. What strategies optimize the compound’s selectivity for kinase targets while minimizing off-target effects?

  • Methodological Answer :

  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., ABL1, JAK2) .
  • Structure-Activity Relationship (SAR) :
  • Fragment Replacement : Substitute thiophene with furan to reduce hydrophobic interactions with off-target kinases .
  • Piperazine Modification : Introduce bulky substituents (e.g., tert-butyl) to sterically block non-target binding .
  • Covalent Docking : Design acrylamide warheads targeting non-conserved cysteines (e.g., Cys797 in EGFR vs. Cys788 in ABL1) .

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